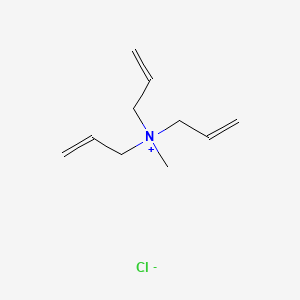![molecular formula C8H4BrN3 B1629807 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-74-8](/img/structure/B1629807.png)
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Vue d'ensemble
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4BrN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a nitrile group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has significant applications in scientific research, particularly in the fields of:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and protein functions.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
The primary targets of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs by binding to their extracellular ligand-binding domains . This binding triggers a series of events, including receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . These events lead to the activation of downstream signaling pathways .
Biochemical Pathways
The binding of this compound to FGFRs activates several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, such as cell proliferation, migration, and angiogenesis . Abnormal activation of these pathways due to mutations in FGFRs is associated with the progression and development of several cancers .
Pharmacokinetics
Its low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Analyse Biochimique
Biochemical Properties
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activities against FGFRs . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
Derivatives of this compound have shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Derivatives of this compound have shown to inhibit FGFRs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Temporal Effects in Laboratory Settings
It is recommended to store this compound in a dark place, sealed in dry, at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines are formed.
Coupling Products: Various biaryl or heteroaryl compounds are obtained through cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but differs in the position of the nitrogen atom in the pyridine ring.
6-Bromo-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrrolopyridine ring.
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which allows for versatile chemical modifications and the synthesis of a wide range of derivatives with potential biological activities .
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYLNVZPZHGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646910 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-74-8 | |
| Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















